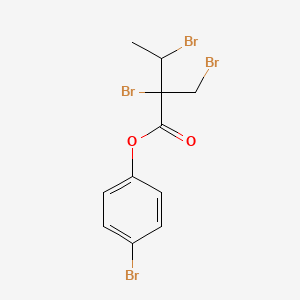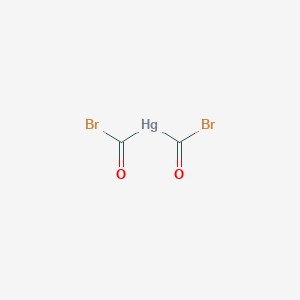
Bis(bromocarbonyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(bromocarbonyl)mercury: is an organomercury compound characterized by the presence of two bromocarbonyl groups attached to a central mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis(bromocarbonyl)mercury typically involves the reaction of mercury(II) salts with bromocarbonyl compounds. One common method is the direct reaction of mercury(II) chloride with bromocarbonyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(bromocarbonyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state mercury compounds.
Substitution: The bromocarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury. Substitution reactions result in the formation of various organomercury derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(bromocarbonyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of complex organomercury compounds .
Biology and Medicine: In biological research, this compound is utilized to study the effects of mercury compounds on biological systems. It is also investigated for its potential use in medicinal chemistry, including the development of mercury-based drugs .
Industry: The compound finds applications in the industrial sector, especially in the production of specialty chemicals and materials. It is used in processes that require precise control over chemical reactions involving mercury .
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of bis(bromocarbonyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. The compound binds to these groups, disrupting their normal function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Dimethylmercury: Known for its high toxicity and use in organic synthesis.
Diethylmercury: Similar to dimethylmercury but with different alkyl groups.
Phenylmercury Compounds: Used as antiseptics and preservatives.
Uniqueness: Bis(bromocarbonyl)mercury is unique due to its specific bromocarbonyl functional groups, which confer distinct chemical reactivity and applications compared to other organomercury compounds. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .
Eigenschaften
CAS-Nummer |
62994-23-4 |
|---|---|
Molekularformel |
C2Br2HgO2 |
Molekulargewicht |
416.42 g/mol |
IUPAC-Name |
dicarbonobromidoylmercury |
InChI |
InChI=1S/2CBrO.Hg/c2*2-1-3; |
InChI-Schlüssel |
SSLUGRWXBMBWFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(Br)[Hg]C(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


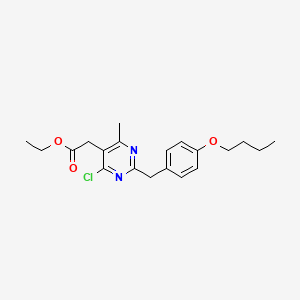
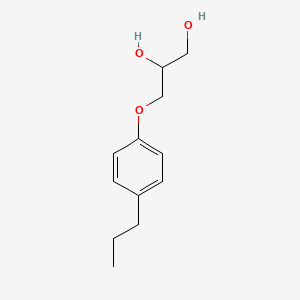


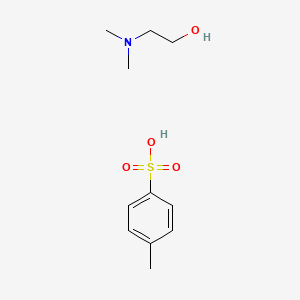
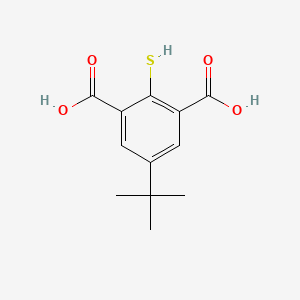
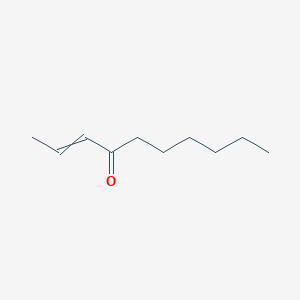
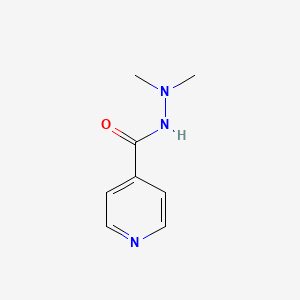
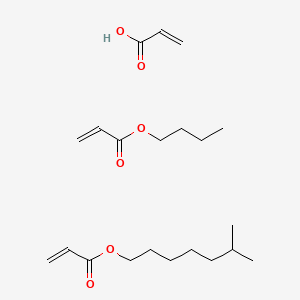
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)

![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)

